molecular formula C22H19FN4OS B12040508 3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477329-85-4

3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12040508
CAS No.: 477329-85-4
M. Wt: 406.5 g/mol
InChI Key: CPKZKKWAMCLGFI-UHFFFAOYSA-N
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Description

“3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and various substituents, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Substitution Reactions: Introduction of the ethoxyphenyl and fluorobenzyl groups through nucleophilic substitution reactions.

    Thioether Formation: The thiol group can be introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of “3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antiviral, and anticancer properties, making them valuable candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Thioether Compounds: Compounds containing sulfur atoms bonded to carbon atoms.

Uniqueness

The uniqueness of “3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

477329-85-4

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H19FN4OS/c1-2-28-20-11-9-19(10-12-20)27-21(17-4-3-13-24-14-17)25-26-22(27)29-15-16-5-7-18(23)8-6-16/h3-14H,2,15H2,1H3

InChI Key

CPKZKKWAMCLGFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CN=CC=C4

Origin of Product

United States

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